5-Chloro-8-methoxyquinolin-2-amine
Overview
Description
Mechanism of Action
Target of Action
5-Chloro-8-methoxyquinolin-2-amine is a derivative of quinoline, which is known to have a wide range of biological activities . Quinoline and its derivatives are known to interact with various targets, including the Plasmodium falciparum malaria parasite . .
Mode of Action
It is theorized that these compounds are toxic to the malaria parasite, interfering with the parasite’s ability to break down and digest hemoglobin . The specific mode of action of this compound remains to be elucidated.
Biochemical Pathways
Quinoline derivatives have been found to interact with the PI3K/AKT/mTOR pathway , which plays a role in multiple cancers by regulating apoptosis and cell proliferation . .
Pharmacokinetics
Quinoline derivatives are generally known for their diverse therapeutic profiles .
Result of Action
Quinoline derivatives have been found to exhibit antimalarial, antimicrobial, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Biochemical Analysis
Biochemical Properties
Quinoline-based compounds are known for their interactions with various enzymes, proteins, and other biomolecules . These interactions often involve binding to specific sites on these biomolecules, altering their function and playing a role in various biochemical reactions .
Cellular Effects
Some quinoline derivatives have shown significant activity against non-small cell lung cancer cell lines . This suggests that 5-Chloro-8-methoxyquinolin-2-amine may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methoxyquinolin-2-amine typically involves the use of 5-chloro-2-nitroaniline as a starting material. One common method includes the following steps :
Nitration: 5-chloro-2-nitroaniline is nitrated to form 5-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The amine group is then methoxylated using methanol and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using large reaction kettles. For example, a method involves the use of 30% hydrochloric acid, chloro-2-nitrophenols, and amino-phenol, followed by the addition of methacrylaldehyde and glacial acetic acid . The reaction mixture is then processed to obtain 5-chloro-8-hydroxyquinoline, which is further treated to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-methoxyquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like chlorine gas or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
5-Chloro-8-methoxyquinolin-2-amine has a wide range of applications in scientific research :
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
8-Aminoquinoline: Used as a directing group in C-H activation reactions.
5-Methoxyquinoline: Known for its EZH2 inhibitory activity.
Quinazoline Derivatives: Exhibits a broad range of biological activities, including anticancer and antimicrobial effects.
Uniqueness: 5-Chloro-8-methoxyquinolin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a chloro and methoxy group on the quinoline ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-8-methoxyquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZMYSHUZROWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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